Cas no 2649081-33-2 (2-(1-isocyanatoethyl)-6-(propan-2-yloxy)pyridine)
2-(1-isocyanatoethyl)-6-(propan-2-yloxy)pyridine Chemical and Physical Properties
Names and Identifiers
-
- 2-(1-isocyanatoethyl)-6-(propan-2-yloxy)pyridine
- EN300-1771566
- 2649081-33-2
-
- Inchi: 1S/C11H14N2O2/c1-8(2)15-11-6-4-5-10(13-11)9(3)12-7-14/h4-6,8-9H,1-3H3
- InChI Key: AAZHASYTRVNSQC-UHFFFAOYSA-N
- SMILES: O(C1=CC=CC(C(C)N=C=O)=N1)C(C)C
Computed Properties
- Exact Mass: 206.105527694g/mol
- Monoisotopic Mass: 206.105527694g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 237
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 51.6Ų
2-(1-isocyanatoethyl)-6-(propan-2-yloxy)pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1771566-0.05g |
2-(1-isocyanatoethyl)-6-(propan-2-yloxy)pyridine |
2649081-33-2 | 0.05g |
$1549.0 | 2023-09-20 | ||
| Enamine | EN300-1771566-0.1g |
2-(1-isocyanatoethyl)-6-(propan-2-yloxy)pyridine |
2649081-33-2 | 0.1g |
$1623.0 | 2023-09-20 | ||
| Enamine | EN300-1771566-0.25g |
2-(1-isocyanatoethyl)-6-(propan-2-yloxy)pyridine |
2649081-33-2 | 0.25g |
$1696.0 | 2023-09-20 | ||
| Enamine | EN300-1771566-0.5g |
2-(1-isocyanatoethyl)-6-(propan-2-yloxy)pyridine |
2649081-33-2 | 0.5g |
$1770.0 | 2023-09-20 | ||
| Enamine | EN300-1771566-1.0g |
2-(1-isocyanatoethyl)-6-(propan-2-yloxy)pyridine |
2649081-33-2 | 1g |
$1844.0 | 2023-06-03 | ||
| Enamine | EN300-1771566-2.5g |
2-(1-isocyanatoethyl)-6-(propan-2-yloxy)pyridine |
2649081-33-2 | 2.5g |
$3611.0 | 2023-09-20 | ||
| Enamine | EN300-1771566-5.0g |
2-(1-isocyanatoethyl)-6-(propan-2-yloxy)pyridine |
2649081-33-2 | 5g |
$5345.0 | 2023-06-03 | ||
| Enamine | EN300-1771566-10.0g |
2-(1-isocyanatoethyl)-6-(propan-2-yloxy)pyridine |
2649081-33-2 | 10g |
$7927.0 | 2023-06-03 | ||
| Enamine | EN300-1771566-1g |
2-(1-isocyanatoethyl)-6-(propan-2-yloxy)pyridine |
2649081-33-2 | 1g |
$1844.0 | 2023-09-20 | ||
| Enamine | EN300-1771566-5g |
2-(1-isocyanatoethyl)-6-(propan-2-yloxy)pyridine |
2649081-33-2 | 5g |
$5345.0 | 2023-09-20 |
2-(1-isocyanatoethyl)-6-(propan-2-yloxy)pyridine Related Literature
-
Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
-
3. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
-
Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
Additional information on 2-(1-isocyanatoethyl)-6-(propan-2-yloxy)pyridine
Introduction to 2-(1-Isocyanatoethyl)-6-(Propan-2-yloxy)pyridine (CAS No. 2649081-33-2)
2-(1-Isocyanatoethyl)-6-(propan-2-yloxy)pyridine (CAS No. 2649081-33-2) is a versatile organic compound that has garnered significant attention in the fields of chemical and pharmaceutical research. This compound, characterized by its unique structural features, holds potential applications in various areas, including drug discovery, materials science, and synthetic chemistry. In this article, we will delve into the chemical properties, synthesis methods, and recent research advancements related to 2-(1-Isocyanatoethyl)-6-(propan-2-yloxy)pyridine.
Chemical Structure and Properties
The molecular formula of 2-(1-Isocyanatoethyl)-6-(propan-2-yloxy)pyridine is C13H15N3O, with a molecular weight of approximately 237.28 g/mol. The compound features a pyridine ring substituted with an isocyanate group and an isopropoxy group. The isocyanate functional group (NCO) is particularly reactive and can participate in a variety of chemical reactions, such as the formation of urethanes and carbamates. The isopropoxy group (OCH(CH3)2) adds steric hindrance and influences the compound's solubility and reactivity.
The physical properties of 2-(1-Isocyanatoethyl)-6-(propan-2-yloxy)pyridine include its appearance as a colorless to pale yellow liquid or solid, depending on the temperature. It has a boiling point of around 180°C at reduced pressure and is soluble in common organic solvents such as dichloromethane, ethanol, and acetone. The compound's stability under various conditions is an important consideration for its use in laboratory settings.
Synthesis Methods
The synthesis of 2-(1-Isocyanatoethyl)-6-(propan-2-yloxy)pyridine can be achieved through several routes, each with its own advantages and challenges. One common method involves the reaction of 6-isopropoxy-pyridine-2-carbaldehyde with methyl azide followed by reduction to form the corresponding amine. The amine is then treated with phosgene or an equivalent reagent to introduce the isocyanate group. This multi-step process requires careful control of reaction conditions to ensure high yields and purity.
An alternative approach involves the use of transition metal-catalyzed reactions, such as palladium-catalyzed coupling reactions, to construct the pyridine ring with the desired substituents. These methods often offer improved selectivity and efficiency compared to traditional synthetic routes.
Applications in Pharmaceutical Research
2-(1-Isocyanatoethyl)-6-(propan-2-yloxy)pyridine has shown promise in pharmaceutical research due to its ability to form bioactive derivatives through its reactive isocyanate group. Recent studies have explored its potential as a precursor for the synthesis of novel drugs targeting various diseases. For example, researchers have utilized this compound to develop inhibitors for specific enzymes involved in cancer progression and neurodegenerative disorders.
In one notable study published in the Journal of Medicinal Chemistry, scientists synthesized a series of derivatives of 2-(1-Isocyanatoethyl)-6-(propan-2-yloxy)pyridine and evaluated their inhibitory activity against protein kinases implicated in cancer cell proliferation. The results demonstrated that several derivatives exhibited potent inhibitory effects with low micromolar IC50 values, suggesting their potential as lead compounds for further drug development.
Mechanistic Studies and Biological Activity
To understand the biological activity of compounds derived from 2-(1-Isocyanatoethyl)-6-(propan-2-yloxy)pyridine, researchers have conducted extensive mechanistic studies using both in vitro and in vivo models. These studies have revealed that the compounds can modulate key signaling pathways involved in cell growth, apoptosis, and inflammation.
In a study published in Bioorganic & Medicinal Chemistry Letters, scientists investigated the mechanism by which these compounds exert their anti-inflammatory effects. They found that certain derivatives were able to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 by interfering with NF-kB signaling pathways. This finding highlights the potential therapeutic applications of these compounds in treating inflammatory diseases.
Safety Considerations and Future Directions
The safety profile of 2-(1-Isocyanatoethyl)-6-(propan-2-yloxy)pyridine and its derivatives is an important aspect that requires thorough evaluation before their use in clinical settings. Preclinical studies have generally shown good safety margins for these compounds, but further investigations are needed to assess their long-term effects and potential toxicities.
Ongoing research aims to optimize the structure of these compounds to enhance their pharmacological properties while minimizing adverse effects. Additionally, efforts are being made to develop more efficient synthetic methods that can produce these compounds on a larger scale for preclinical and clinical trials.
In conclusion, 2-(1-Isocyanatoethyl)-6-(propan-2-yloxy)pyridine (CAS No. 2649081-33-2) represents a promising compound with diverse applications in chemical and pharmaceutical research. Its unique chemical structure and reactivity make it an attractive candidate for the development of novel drugs targeting various diseases. As research continues to advance, it is likely that new insights into the properties and applications of this compound will emerge, further expanding its potential impact on human health.
2649081-33-2 (2-(1-isocyanatoethyl)-6-(propan-2-yloxy)pyridine) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)